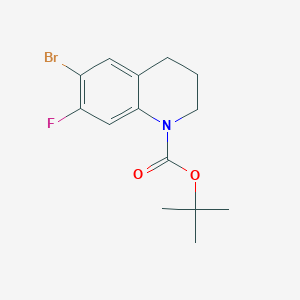
tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of quinoline derivatives and has been synthesized using various methods. The compound has shown potential as a therapeutic agent due to its unique pharmacological properties.
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
Tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate is a compound that has potential applications in chemical synthesis and medicinal chemistry. For example, the process of amidomercuration-cyclization, as demonstrated with similar compounds, shows the potential for synthesizing complex quinoline derivatives. Such derivatives are valuable in the development of pharmaceuticals due to their structural diversity and biological activity (Berger & Kerly, 1993). Additionally, the synthesis of 4H-chromene derivatives, which share structural similarities, indicates the potential for tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate to serve as an intermediate in creating compounds with potential antitumor properties (Li et al., 2013).
Material Science and Organic Chemistry
In material science and organic chemistry, the compound's derivatives can be explored for their unique properties, such as in the creation of new nitroxide radicals which are important for magnetic resonance imaging (MRI) and in spin labeling techniques (Ivanov et al., 1976). Moreover, the development of novel tert-butoxycarbonylation reagents from related quinoline compounds demonstrates its utility in protecting groups strategies essential for peptide synthesis and other areas in organic chemistry (Saito et al., 2006; Ouchi et al., 2002).
Catalysis and Synthetic Methodology
The compound's structure suggests potential applications in catalysis and synthetic methodology, particularly in the formation of dihydroquinoline derivatives which are key intermediates in the synthesis of various biologically active compounds. This is illustrated by the efficient production of 1,2-dihydroquinoline-3-carboxylic acid derivatives through reactions with hydrogen iodide, highlighting the versatility of similar structures in synthetic organic chemistry (Matsumoto et al., 2010).
Drug Discovery and Development
In drug discovery and development, derivatives of tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate could be investigated for their biological activities. Similar compounds have been explored for their antimalarial properties, as seen in the development of N-tert-butyl isoquine, a promising 4-aminoquinoline antimalarial drug (O’Neill et al., 2009). Additionally, fluoroquinolones derived from related structures have shown activity against Mycobacterium tuberculosis, highlighting the potential for compounds like tert-butyl 6-bromo-7-fluoro-3,4-dihydroquinoline-1(2H)-carboxylate to contribute to the development of new antibiotics (Guerrini et al., 2013).
Propriétés
IUPAC Name |
tert-butyl 6-bromo-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-6-4-5-9-7-10(15)11(16)8-12(9)17/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVXBKHQCWZFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=CC(=C(C=C21)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984043.png)
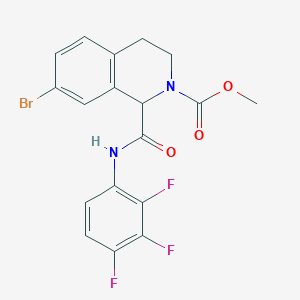
![2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride](/img/structure/B2984045.png)
![N-(4-acetamidophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2984046.png)
![2-({1-[2-(1,3-dioxolan-2-yl)ethyl]-5-iodo-1H-1,2,3-triazol-4-yl}methoxy)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2984047.png)
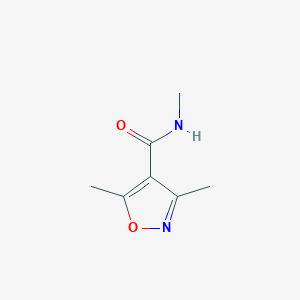
![3-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2984053.png)
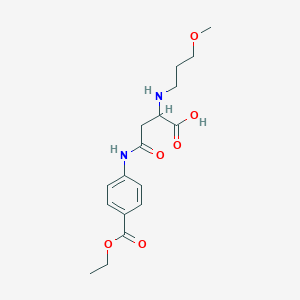
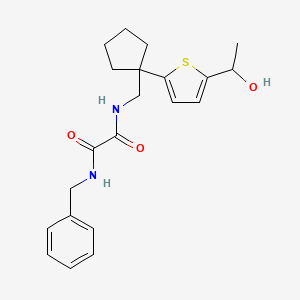
![ethyl 4-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2984058.png)
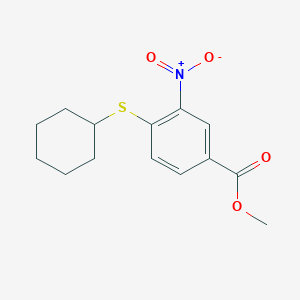
![Ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2984062.png)
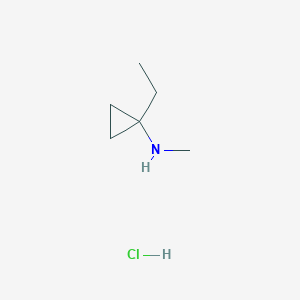
![3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984066.png)